6-(Tert-butoxy)pyridine-3-carbonitrile 6-(Tert-butoxy)pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 435273-36-2
VCID: VC8273456
InChI: InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3
SMILES: CC(C)(C)OC1=NC=C(C=C1)C#N
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

6-(Tert-butoxy)pyridine-3-carbonitrile

CAS No.: 435273-36-2

Cat. No.: VC8273456

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

6-(Tert-butoxy)pyridine-3-carbonitrile - 435273-36-2

Specification

CAS No. 435273-36-2
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbonitrile
Standard InChI InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3
Standard InChI Key BQRIHOKZPGJPDC-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=NC=C(C=C1)C#N
Canonical SMILES CC(C)(C)OC1=NC=C(C=C1)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 6-(tert-butoxy)pyridine-3-carbonitrile is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol . Its IUPAC name, 2-tert-butyl-6-oxo-1H-pyridine-3-carbonitrile, reflects the tert-butoxy substituent (-OC(CH₃)₃) at position 6 and the nitrile group (-C≡N) at position 3. The planar pyridine ring is substituted with these groups, creating a sterically hindered environment that influences reactivity.

The SMILES notation (N#CC1=CC=C(OC(C)(C)C)N=C1) and InChIKey (WSVNBDUGAHNJKE-UHFFFAOYSA-N) provide precise representations of its structure . X-ray crystallography of analogous compounds, such as 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, reveals intramolecular hydrogen bonding and lattice stabilization via N-H···O interactions , suggesting similar stabilizing effects may occur in 6-(tert-butoxy)pyridine-3-carbonitrile.

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Molecular Weight176.22 g/mol
LogP (Partition Coefficient)2.13
Topological Polar Surface Area (TPSA)45.91 Ų
Rotatable Bonds1
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

These properties indicate moderate lipophilicity and a polar surface area conducive to interactions in biological systems . The single rotatable bond (tert-butoxy group) limits conformational flexibility, potentially enhancing stability in synthetic applications.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for 6-(tert-butoxy)pyridine-3-carbonitrile are scarce in public literature, its synthesis likely involves functionalization of pyridine precursors. A plausible route involves:

  • Nucleophilic Substitution: Reaction of 6-hydroxypyridine-3-carbonitrile with tert-butyl bromide or a tert-butylating agent (e.g., tert-butyl chloride) under basic conditions.

  • Cyclization: Formation of the pyridine ring from acyclic precursors, as seen in analogous dihydropyridine syntheses.

Industrial production may employ continuous flow reactors to optimize yield and purity, leveraging catalysts to enhance substitution efficiency.

Purification and Characterization

Purification typically involves recrystallization or column chromatography. Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.

  • Mass Spectrometry (MS): For molecular weight verification .

  • X-ray Diffraction: To resolve crystal structure and intramolecular interactions .

Chemical Reactivity and Applications

Reactivity Profiles

The compound’s reactivity is governed by its functional groups:

  • Nitrile Group: Participates in nucleophilic additions, cyano-hydrolysis to amides or carboxylic acids, and cycloadditions.

  • Tert-Butoxy Group: Acts as a protecting group for hydroxyl moieties, removable under acidic conditions.

Key Reactions:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid under acidic or basic conditions.

  • Substitution: Replacement of the tert-butoxy group with other nucleophiles (e.g., amines, thiols).

Applications in Organic Synthesis

6-(Tert-butoxy)pyridine-3-carbonitrile serves as a versatile intermediate:

  • Pharmaceuticals: Building block for kinase inhibitors or antibacterial agents, leveraging the pyridine scaffold’s prevalence in drug design.

  • Agrochemicals: Functionalization to create herbicides or pesticides with enhanced stability.

  • Materials Science: Precursor for conductive polymers or metal-organic frameworks (MOFs).

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